Melphalan flufenamide is an Alkylating Drug. The mechanism of action of melphalan flufenamide is as an Alkylating Activity.
Melphalan Flufenamide is a peptide-drug conjugate composed of a peptide conjugated, via an aminopeptidase-targeting linkage, to the alkylating agent melphalan, with potential antineoplastic and anti-angiogenic activities. Upon administration, the highly lipophilic melphalan flufenamide penetrates cell membranes and enters cells. In aminopeptidase-positive tumor cells, melphalan flufenamide is hydrolyzed by peptidases to release the hydrophilic alkylating agent melphalan. This results in the specific release and accumulation of melphalan in aminopeptidase-positive tumor cells. Melphalan alkylates DNA at the N7 position of guanine residues and induces DNA intra- and inter-strand cross-linkages. This results in the inhibition of DNA and RNA synthesis and the induction of apoptosis, thereby inhibiting tumor cell proliferation. Peptidases are overexpressed by certain cancer cells. The administration of melphalan flufenamide allows for enhanced efficacy and reduced toxicity compared to melphalan.
Melphalan flufenamide
CAS No.: 380449-51-4
Cat. No.: VC0534947
Molecular Formula: C24H30Cl2FN3O3
Molecular Weight: 498.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 380449-51-4 |
---|---|
Molecular Formula | C24H30Cl2FN3O3 |
Molecular Weight | 498.4 g/mol |
IUPAC Name | ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate |
Standard InChI | InChI=1S/C24H30Cl2FN3O3/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31)/t21-,22-/m0/s1 |
Standard InChI Key | YQZNKYXGZSVEHI-VXKWHMMOSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N |
SMILES | CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N |
Canonical SMILES | CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N |
Appearance | Solid powder |
Introduction
Mechanism of Action
Prodrug Design and Cellular Uptake
Melphalan flufenamide’s lipophilic structure enables rapid passive diffusion into cells, bypassing transporters associated with melphalan resistance . Once intracellular, it is hydrolyzed by aminopeptidases (e.g., aminopeptidase N) and esterases into hydrophilic metabolites, including melphalan and desethyl-melflufen . These enzymes are overexpressed in myeloma cells, creating a tumor-selective activation mechanism .
Alkylation and DNA Damage
The released alkylators form DNA crosslinks at guanine N-7 and adenine N-3 positions, inducing double-strand breaks and apoptosis . Preclinical studies demonstrate melphalan flufenamide’s 50-fold greater potency than melphalan in myeloma cell lines, attributed to higher intracellular alkylator concentrations . It also overcomes resistance mechanisms such as p53 deficiency and proteasome inhibitor refractoriness .
Antiangiogenic and Metastatic Effects
In vitro models suggest additional antiangiogenic properties, inhibiting vascular endothelial growth factor (VEGF) secretion and reducing tumor vascularization . Metastatic suppression has been observed in xenograft models, though clinical relevance remains under investigation .
Pharmacokinetics and Metabolism
Absorption and Distribution
Following intravenous administration, melphalan flufenamide exhibits rapid distribution into blood cells, with peak cellular concentrations occurring within 1 minute . Plasma concentrations of melphalan peak 25 minutes post-infusion, reflecting gradual efflux from cells . Population pharmacokinetic modeling indicates a mean clearance of 22.4 L/h and a volume of distribution of 51.3 L .
Metabolism and Elimination
The prodrug undergoes extensive hydrolysis in cells, with desethyl-melflufen and melphalan as primary metabolites . Renal excretion accounts for <10% of elimination, necessitating dose adjustments in severe renal impairment (eGFR <30 mL/min) . The terminal half-life of melphalan is approximately 75 minutes .
Clinical Efficacy and Trial Data
Phase I/II Studies
The O-12-M1 trial established a maximum tolerated dose of 40 mg every 28 days, with an ORR of 31% in RRMM patients . Hematologic toxicities were dose-limiting, prompting protocol amendments to extend treatment cycles .
Phase II HORIZON Trial
In 157 RRMM patients (median 5 prior lines), melphalan flufenamide-dexamethasone achieved an ORR of 29% and median progression-free survival (PFS) of 4.2 months . Subgroup analysis of triple-class refractory patients (n=55) showed an ORR of 24% . These results supported accelerated FDA approval in February 2021 .
Phase III OCEAN Trial
Regulatory Status and Market History
U.S. Approval and Withdrawal
The FDA granted accelerated approval in February 2021 based on HORIZON data but revoked it in October 2021 following OCEAN survival concerns .
EU Conditional Approval
In December 2023, the European Medicines Agency approved Pepaxti® for RRMM patients after ≥3 prior lines, contingent upon ongoing safety monitoring .
Future Directions and Ongoing Research
Amyloid Light-Chain Amyloidosis
A multinational phase I trial (NCT04844282) is evaluating melphalan flufenamide in amyloidosis, leveraging its targeted cytotoxicity .
Combination Therapies
The ANCHOR trial demonstrated promising activity with daratumumab-dexamethasone (ORR=70%, PFS=11.5 months) . Ongoing studies explore combinations with CD38-targeted therapies and proteasome inhibitors .
Biomarker-Driven Patient Selection
Research focuses on identifying aminopeptidase overexpression as a predictive biomarker, potentially enriching for responders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume